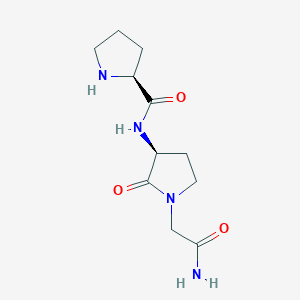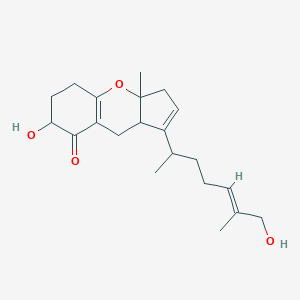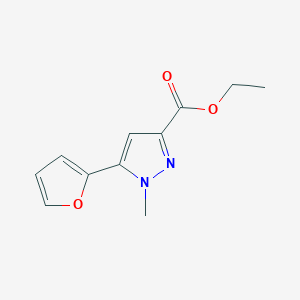
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate belongs to a class of compounds known for their diverse chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals. This compound features a pyrazole core, a common moiety in medicinal chemistry, linked to a furan ring and an ethyl carboxylate ester, suggesting interesting reactivity and potential biological activity.
Synthesis Analysis
The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, including variants with fur-2-yl groups, can be achieved through cyclocondensation reactions. A notable method involves the use of ultrasound irradiation to significantly reduce reaction times, achieving high yields and regioselectivity (Machado et al., 2011). Such techniques could be adapted for the synthesis of the targeted ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, emphasizing the importance of choosing appropriate precursors and conditions for successful synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, has been extensively studied using techniques like X-ray diffraction. These studies reveal detailed insights into the molecular conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets (Zhao & Wang, 2023).
Scientific Research Applications
- Furan Platform Chemicals
- Scientific Field : Green Chemistry
- Application Summary : Furan platform chemicals (FPCs) are being used in the chemical industry as a replacement for traditional resources such as crude oil . This is part of a larger shift towards using biomass as a source of chemicals .
- Methods of Application : The manufacture and uses of FPCs involve the use of biomass (furfural and 5-hydroxy-methylfurfural) directly . The exact methods and technical details would depend on the specific FPC and the desired end product .
- Results or Outcomes : The switch to FPCs has begun to take place in substantial parts of the chemical industry . The main purpose of this shift is to synthesize a range of compounds economically from biomass via FPCs .
- Furan Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Furan synthesis involves the formation of furan compounds through various reactions . These furan compounds are used in a wide range of applications in the chemical industry .
- Methods of Application : The synthesis of furans involves various reactions such as oxidation of alkyl enol ethers to enals, gold-catalyzed cyclizations of diols and triols, and cycloisomerization of conjugated allenones . The exact methods and technical details would depend on the specific furan compound and the desired end product .
- Results or Outcomes : The synthesis of furans has enabled the production of a wide range of 2,5-disubstituted furans in very good yields .
- Synthesis of Chiral Furans
- Scientific Field : Organic Chemistry
- Application Summary : The synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid . These chiral furans can be used in a variety of applications in the chemical industry .
- Methods of Application : The exact methods and technical details would depend on the specific chiral furan compound and the desired end product .
- Results or Outcomes : The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335)
- Precautionary Statements : Handle with care; avoid inhalation, ingestion, and contact with skin and eyes
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Future Directions
Researchers should explore the compound’s pharmacological properties, potential applications (e.g., as a drug candidate or agrochemical), and its interactions with biological targets. Additionally, investigations into its stability, metabolism, and toxicity are essential for its practical use.
properties
IUPAC Name |
ethyl 5-(furan-2-yl)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOVLTVAGMDVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428775 | |
| Record name | Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
104296-35-7 | |
| Record name | Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



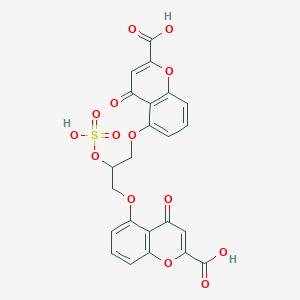
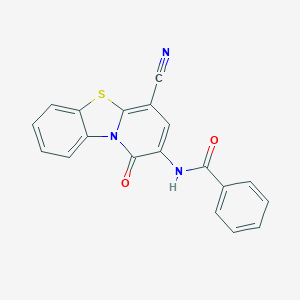
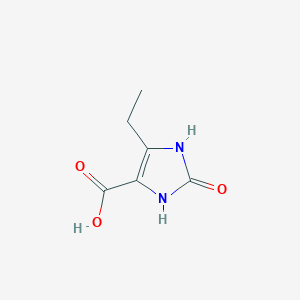
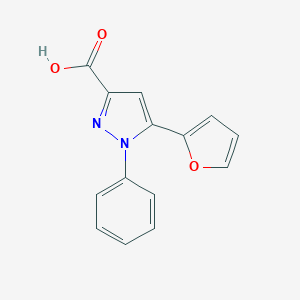
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
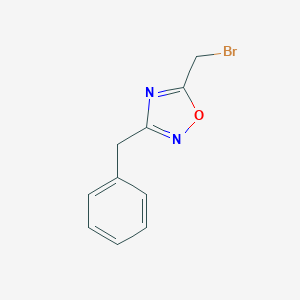
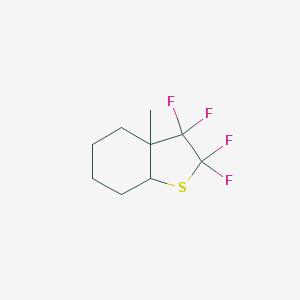
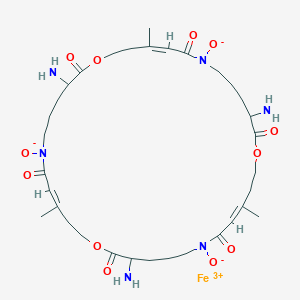
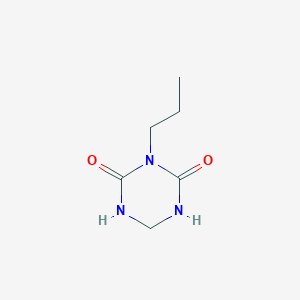
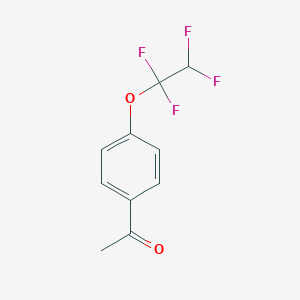
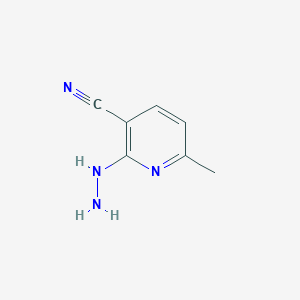
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
